5-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one
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Overview
Description
5-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one: is a chemical compound with a unique structure that combines a pyrrolidine ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Acetylation: The pyrrolidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the acetylated pyrrolidine ring through a series of reactions involving reagents like palladium catalysts and ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-2-yl)-1H-benzoimidazole: Shares the pyrrolidine ring but has a benzoimidazole ring instead of a pyridine ring.
tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(Sec-butyl)carbamate: Contains a similar pyrrolidine-pyridine structure with additional functional groups.
Uniqueness
- The combination of the acetylated pyrrolidine ring with the methylated pyridine ring in 5-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one provides unique chemical properties and potential applications that are distinct from other similar compounds.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-(1-acetylpyrrolidin-2-yl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-8-10(5-6-12(16)13-8)11-4-3-7-14(11)9(2)15/h5-6,11H,3-4,7H2,1-2H3,(H,13,16) |
InChI Key |
VJECVFMXPFCJHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C2CCCN2C(=O)C |
Origin of Product |
United States |
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